N-(2-Methoxyethyl)-6-methyl-2,3-dihydro-1H-inden-1-amine
Description
N-(2-Methoxyethyl)-6-methyl-2,3-dihydro-1H-inden-1-amine is a synthetic amine derivative featuring a bicyclic inden-1-amine core substituted with a 6-methyl group on the aromatic ring and a 2-methoxyethyl moiety on the nitrogen atom. This compound’s structural uniqueness lies in the combination of lipophilic (methyl) and polar (methoxyethyl) substituents, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-6-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C13H19NO/c1-10-3-4-11-5-6-13(12(11)9-10)14-7-8-15-2/h3-4,9,13-14H,5-8H2,1-2H3 |
InChI Key |
YHPYOVKQOPXHLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2NCCOC)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)-6-methyl-2,3-dihydro-1H-inden-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methyl-2,3-dihydro-1H-indene and 2-methoxyethylamine.
Reaction Conditions: The key step involves the nucleophilic substitution of the indene derivative with 2-methoxyethylamine under basic conditions. Common bases used include sodium hydride or potassium carbonate.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated purification systems further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)-6-methyl-2,3-dihydro-1H-inden-1-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxyethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2-Methoxyethyl)-6-methyl-2,3-dihydro-1H-inden-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(2-Methoxyethyl)-6-methyl-2,3-dihydro-1H-inden-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
The 2-methoxyethyl substituent on the amine introduces polarity, which could reduce metabolic degradation compared to simpler methyl groups (e.g., N-metyl-2AI in ) .
Chirality and Bioactivity :
- highlights the use of (R)-6-methoxy enantiomers as intermediates, suggesting that stereochemistry in the target compound (if chiral) could critically affect receptor binding or selectivity .
Synthetic Approaches :
- Reductive amination (e.g., NaBH(OAc)3-mediated reactions in ) is a common method for synthesizing such amines. The target compound may follow similar synthetic pathways .
N-(2-Ethoxyethyl)-2,3-dihydro-1H-inden-1-amine () demonstrates how minor substituent changes (methoxy → ethoxy) can tailor physicochemical properties for specific applications .
Biological Activity
N-(2-Methoxyethyl)-6-methyl-2,3-dihydro-1H-inden-1-amine, commonly referred to as a derivative of the indane structure, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a methoxyethyl group and a methyl group that may influence its pharmacological properties.
The molecular formula of this compound is , with a molecular weight of approximately 177.24 g/mol. The compound features a bicyclic indene structure that is significant in various chemical reactions and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 177.24 g/mol |
| Boiling Point | 286.8 °C |
| Density | Not Available |
The biological activity of this compound is believed to arise from its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or activator , influencing various biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter breakdown, similar to other indane derivatives which have shown acetylcholinesterase inhibition.
- Receptor Modulation : It may interact with neurotransmitter receptors, potentially affecting mood and cognitive functions.
Biological Activity Studies
Research has indicated several areas where this compound exhibits notable biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating potential for therapeutic applications in treating infections.
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity through mechanisms such as apoptosis induction in cancer cell lines. For example, its analogs have been tested against human cancer cell lines with promising results in reducing cell viability.
Case Studies
Several case studies highlight the biological activity of related compounds:
- Study on Indane Derivatives : Research published in MDPI explored the effects of indane derivatives on cancer cell migration and invasion, noting that structural modifications could enhance bioactivity .
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of similar compounds, revealing significant inhibition zones against pathogens like MRSA (Methicillin-resistant Staphylococcus aureus) .
- Neuroprotective Effects : Investigations into the neuroprotective potential of related compounds suggest that they may mitigate oxidative stress in neuronal cells, indicating possible applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
